molecular formula C15H18N2O2 B2519758 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone CAS No. 101771-63-5

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone

Cat. No. B2519758
CAS RN: 101771-63-5
M. Wt: 258.321
InChI Key: YGPIOFZUQBBJSY-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPE is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone is not fully understood. However, studies have shown that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone inhibits the activity of COX-2, reduces the production of inflammatory mediators, and induces apoptosis in cancer cells. In vivo studies have shown that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has several advantages for lab experiments. It is easy to synthesize and has been shown to have low toxicity. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to have a high affinity for COX-2, making it a potential lead compound for the development of new anti-inflammatory drugs. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has some limitations for lab experiments, including its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the study of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone. One direction is to further investigate the mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone and its potential use as an anti-inflammatory and anti-tumor agent. Another direction is to explore the potential use of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone as a corrosion inhibitor in the oil and gas industry. Additionally, the potential use of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone in agriculture to enhance plant growth and improve crop yield could be further investigated. Finally, the development of new synthetic methods for 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone could also be explored to improve its yield and purity.

Synthesis Methods

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone can be synthesized using different methods, including the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol, followed by the reaction with hydrazine hydrate and acetic acid to form 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone. Another method involves the reaction of 3,5-dimethylphenol with ethyl acetoacetate to form 3,5-dimethyl-4-hydroxyphenylacetoacetate, which is then reacted with hydrazine hydrate and acetic acid to form 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone.

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry. In agriculture, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to enhance plant growth and improve crop yield.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-5-11(2)7-14(6-10)19-9-15(18)17-13(4)8-12(3)16-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPIOFZUQBBJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone

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